molecular formula C8H5ClN2O B2908174 7-Chloro-2,6-naphthyridin-1(2H)-one CAS No. 1393568-79-0

7-Chloro-2,6-naphthyridin-1(2H)-one

Cat. No.: B2908174
CAS No.: 1393568-79-0
M. Wt: 180.59
InChI Key: LWBOYUZYAWEGJL-UHFFFAOYSA-N
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Description

7-Chloro-2,6-naphthyridin-1(2H)-one (CAS 1393568-79-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the naphthyridine family, a class of diazanaphthalenes recognized as privileged structures in the development of novel therapeutic agents . The naphthyridine scaffold, particularly the 1,6-naphthyridin-2(1H)-one isomer, is a versatile core structure capable of yielding ligands for various biological receptors . With over 17,000 related compounds reported in scientific literature and patents, this scaffold has demonstrated immense potential in biomedical applications . The chloro substituent at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries for biological screening. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules targeting tyrosine kinases, which are crucial in oncology research . It is supplied with a minimum purity of 97% and must be stored under an inert atmosphere at 2-8°C . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2H-2,6-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-11-7)1-2-10-8(6)12/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBOYUZYAWEGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CC(=NC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393568-79-0
Record name 7-chloro-1,2-dihydro-2,6-naphthyridin-1-one
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Reaction Chemistry and Derivatization Studies of 7 Chloro 2,6 Naphthyridin 1 2h One

Reactivity of the Naphthyridinone Lactam Moiety

The lactam functionality within the 2,6-naphthyridinone core is a key site for chemical modification, primarily through reactions at the nitrogen atom.

N-Alkylation: The nitrogen atom of the lactam can be readily alkylated using various alkylating agents. This reaction is often carried out in the presence of a base to deprotonate the lactam nitrogen, forming a nucleophilic anion that then reacts with an electrophile. rsc.org For instance, N-alkylation can be achieved using alkyl halides in the presence of bases like cesium carbonate. mdpi.com Studies on related naphthyridinone systems have shown that ethylation can selectively produce N-alkylated products. rsc.org The choice of solvent and base can influence the reaction's efficiency and selectivity.

The versatility of this N-alkylation reaction has been demonstrated in the synthesis of various dibenzo[c,h] mdpi.comnaphthyridine derivatives, where N-alkyl and N,N-dialkyl groups were introduced as part of structure-activity relationship studies. nih.gov

Chemical Transformations Involving the Chloro Substituent

The chlorine atom at the 7-position of the naphthyridinone ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions, providing a powerful handle for introducing molecular diversity.

Nucleophilic Substitution Reactions

The chloro group at C-7 is activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups. For example, the chlorine atom can be displaced by amines, such as alkylamines, to form 7-amino-2,6-naphthyridin-1(2H)-one derivatives. researchgate.net This type of reaction is fundamental in building libraries of compounds for biological screening. researchgate.netresearchgate.net Similarly, reactions with other nucleophiles like hydrazines have been reported for related chloronaphthyridines, demonstrating the differential reactivity of chloro substituents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming C-C bonds. In the context of 7-chloro-2,6-naphthyridin-1(2H)-one, the chloro group can be coupled with aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. nih.govresearchgate.netnih.gov For related chloronaphthyridines, Suzuki coupling has been employed to synthesize complex polycyclic structures. chim.it The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and functional group tolerance. researchgate.net

Stille Coupling: The Stille reaction provides another avenue for C-C bond formation by coupling the chloronaphthyridinone with organostannanes in the presence of a palladium catalyst. organic-chemistry.orgorganicreactions.orgnumberanalytics.com This reaction is known for its tolerance of a wide range of functional groups. organicreactions.org While not as commonly used as the Suzuki coupling due to the toxicity of tin reagents, it remains a valuable tool for specific synthetic transformations. organic-chemistry.org Stille couplings have been utilized in the functionalization of other chloronaphthyridine isomers. beilstein-journals.org

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts have also been shown to be effective in the cross-coupling of chloronaphthyridines with organomagnesium reagents (Grignard reagents). acs.orgresearchgate.net This method offers an alternative to palladium-based systems and can be particularly useful for alkylation reactions. acs.org

Functionalization and Modification of the Naphthyridinone Core

Beyond the lactam and the chloro substituent, the naphthyridinone core itself can be further functionalized. Direct C-H functionalization methods are emerging as powerful tools for modifying heterocyclic scaffolds. snnu.edu.cn While specific examples for this compound are not extensively documented, the principles of directed metalation and transition-metal-catalyzed C-H activation could potentially be applied to introduce substituents at other positions on the ring system. snnu.edu.cn

Derivatization for Combinatorial Library Generation

The reactivity profile of this compound makes it an ideal scaffold for the generation of combinatorial libraries. The sequential or orthogonal reactivity of the lactam nitrogen and the C-7 chloro group allows for the systematic introduction of diverse building blocks. For example, a library of compounds can be generated by first performing an N-alkylation on the lactam and then diversifying the C-7 position through nucleophilic substitution or cross-coupling reactions. researchgate.netresearchgate.net This strategy has been employed in the discovery of kinase inhibitors, where a variety of amines were introduced at the 8-position of a related 2,7-naphthyridin-1(2H)-one scaffold. researchgate.net The ability to readily create a multitude of derivatives is crucial for exploring the structure-activity relationships of this privileged heterocyclic core in drug discovery programs. acs.org

Structure Activity Relationship Sar Investigations of 7 Chloro 2,6 Naphthyridin 1 2h One Analogs

Principles of SAR Elucidation in Naphthyridinone Chemistry

The primary goal of SAR elucidation in naphthyridinone chemistry is to build a comprehensive understanding of how specific structural modifications to a lead compound influence its biological activity. spirochem.com This process is iterative and involves a synergistic application of synthetic chemistry, biological testing, and often computational modeling. spirochem.com The core principle is to systematically alter parts of the molecule—such as the core scaffold, substituent positions, and functional groups—and then to measure the resulting impact on a specific biological target or cellular response. acs.orgnih.gov

Key steps in this process include:

Identification of a "Hit" or "Lead" Compound : Initial screening efforts identify a molecule, like a specific naphthyridinone derivative, that shows a desired biological effect.

Systematic Structural Modification : Chemists synthesize a series of analogs by making discrete changes to the lead compound. This could involve adding, removing, or changing functional groups at various positions. spirochem.com

Biological Evaluation : The newly synthesized analogs are tested to determine their potency, selectivity, and other relevant properties.

Data Analysis and Model Building : The collected data is analyzed to find correlations between structural changes and biological activity. This can lead to the development of predictive models, such as three-dimensional SAR (3D-QSAR), which help guide the design of the next generation of compounds. nih.gov

For naphthyridinones, SAR studies have been instrumental in optimizing their activity as inhibitors of various enzymes, such as kinases and bacterial topoisomerases. acs.orgnih.govekb.eg The introduction of a carbonyl group on the left-hand-side (LHS) scaffold, for instance, was found to restrain the conformational rotation of the entire molecule, which can be beneficial for target potency. acs.org

Positional and Substituent Effects on Bioactivity Profiles

The biological activity of naphthyridinone analogs is highly sensitive to the nature and position of substituents on both the core ring system and any appended groups.

Influence of Substitutions on the Pendant Phenyl Groups (if present in analogs)

In many bioactive naphthyridinone series, a phenyl group is attached to the core structure, often at the N1 or C2 position. Modifications to this phenyl ring can significantly modulate the compound's activity.

For example, in a series of 2-phenyl-1,8-naphthyridine (B10842077) derivatives designed as potential anticancer agents, the substituents on the phenyl ring played a critical role. researchgate.net Similarly, for 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, the presence of a fluorine atom on the phenyl ring at C2 (e.g., a 2-(4-fluorophenyl) group) was a common feature in potent compounds. mdpi.com In another study on octahydro-1,6-naphthyridinones, analogs bearing an N1-benzenesulfonyl and a C2-p-methoxyphenyl group were found to be inactive, highlighting the critical impact of specific phenyl substitutions. pnas.org

Table 1: Effect of Phenyl Group Substitution on Bioactivity

Base Scaffold Phenyl Group Position Substituent Observed Effect on Bioactivity Reference(s)
2,7-Naphthyridin-1(2H)-one C2 4-Fluoro Common feature in potent c-Kit/VEGFR-2 inhibitors mdpi.com
Octahydro-1,6-naphthyridin-4-one C2 p-Methoxy Led to inactive compounds for EC activation pnas.org

Impact of Modifications at Key Naphthyridinone Ring Positions

For the related 1,6-naphthyridin-2(1H)-one scaffold, extensive analysis has shown that different positions are key for different activities. mdpi.comresearchgate.net For instance, substitutions at C7 with halogens or amines can modulate bioactivity and solubility. In a series of HIV-1 integrase inhibitors based on the naphthyridinone scaffold, N1 acetamide (B32628) and C3 amide groups were systematically explored to understand the SAR. nih.gov

Key findings across different naphthyridinone isomers include:

N1-Position : This position is frequently substituted to modulate properties. In HIV integrase inhibitors, an N1 acetamide group was explored. nih.gov

C3-Position : Carboxamide groups at this position are often essential for activity, for instance, in binding to cannabinoid receptor 2 (CB2). The presence of a phenyl ring at C3 is a common feature in many active 1,6-naphthyridin-2(1H)-ones. nih.gov

C7-Position : This position is a frequent point of modification. In 1,6-naphthyridinones, C7 halogens like chlorine can improve lipophilicity. In 1,8-naphthyridines, an aminopyrrolidine group at C7 was found to be important for cytotoxicity. researchgate.net

C8-Position : In 1,5-naphthyridinones, C8-hydroxy groups are reported to be critical for antitubercular activity.

Table 2: Bioactivity Effects of Naphthyridinone Ring Modifications

Isomer Family Position Substituent Type Impact on Bioactivity Reference(s)
Naphthyridinone N1 Acetamide Modulates HIV-1 integrase inhibition nih.gov
Naphthyridinone C3 Amide Modulates HIV-1 integrase inhibition nih.gov
1,8-Naphthyridinone C3 Carboxamide Essential for CB2 receptor binding
1,6-Naphthyridinone C7 Halogens (Cl, Br) Improves lipophilicity and permeability
1,8-Naphthyridinone C7 Aminopyrrolidine Essential for cytotoxicity researchgate.net

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. khanacademy.org Even small changes in the spatial orientation of a functional group can lead to a dramatic loss or gain of activity. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with different stereoisomers (enantiomers or diastereomers) of a drug. mdpi.comnih.gov

In the context of naphthyridinone analogs, stereochemistry plays a significant role. For example, in a series of inhibitors for the CB2 receptor, the stereochemistry of a cyclohexyl group attached to a carboxamide at position 3 was found to significantly impact potency. The unambiguous assignment of the absolute configuration and preferred conformation is therefore extremely important in drug discovery. mdpi.com While methods like X-ray crystallography are definitive, chiroptical methods such as circular dichroism are also crucial for determining stereochemistry, especially when suitable crystals cannot be obtained. mdpi.com

Rational Design and Synthesis of Focused Compound Libraries for SAR Mapping

To efficiently map the SAR of a compound series, medicinal chemists often employ the rational design and synthesis of focused compound libraries. pnas.orgx-mol.com Rather than making random changes, this approach involves creating a curated set of molecules designed to systematically probe specific structural features. pnas.org This strategy allows researchers to quickly identify which structural elements are crucial for biological activity and which can be modified to improve other properties. pnas.org

The synthesis of these libraries can be performed using either solution-phase or solid-phase techniques. Solid-phase synthesis, where molecules are built on a resin support, is particularly well-suited for rapidly generating a large number of analogs for SAR studies. pnas.org For example, a focused library of 96 octahydro-1,6-naphthyridin-4-one analogs was synthesized to pinpoint the crucial motifs for biological activity. pnas.org

Modern synthetic methods are key to building these libraries. Palladium-catalyzed reactions, such as the Heck lactamization, provide powerful and regioselective routes to construct substituted naphthyridinone cores. smolecule.com These advanced synthetic strategies enable the efficient and modular creation of diverse analogs, which is essential for a thorough exploration of the SAR and the ultimate discovery of optimized drug candidates. pnas.orgx-mol.com

Exploration of Biological Target Modulation by Naphthyridinone Scaffolds: Academic Perspectives and Mechanistic Insights

Interaction with DNA-Binding Proteins (e.g., PARP-1 Inhibition)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. mdpi.comactivemotif.com It detects DNA single-strand breaks and facilitates their repair. mdpi.com Inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. mdpi.com

Naphthyridinone-based inhibitors of PARP-1 have been developed. researchgate.netnih.gov By modifying an isoquinolinone scaffold, researchers designed a naphthyridinone scaffold to improve pharmacokinetic properties while maintaining potent PARP-1 inhibition. researchgate.netnih.gov Further optimization of this series led to the identification of compound 34 , a highly potent and orally bioavailable PARP-1 inhibitor. researchgate.netnih.gov This compound demonstrated significant antitumor efficacy in preclinical models, both as a single agent and in combination with chemotherapy. researchgate.netnih.gov The design of these inhibitors often involves targeting interactions with key residues in the PARP-1 active site, such as Glu988 and Lys903. researchgate.net

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

Human immunodeficiency virus type 1 (HIV-1) integrase is an essential enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govresearchgate.net This makes it a prime target for antiretroviral therapy.

Naphthyridinone-containing compounds have been developed as potent HIV-1 integrase inhibitors. nih.govacs.orgnih.gov These inhibitors function as two-metal binding agents, interacting with the magnesium ions in the integrase active site. nih.govasm.org This interaction selectively blocks the strand transfer step of integration, preventing the covalent insertion of viral DNA into the host genome. nih.govasm.org

One such inhibitor, GSK364735 , demonstrated potent inhibition of recombinant HIV-1 integrase with an IC50 of approximately 8 nM. nih.gov It also showed potent antiviral activity in various cellular assays. nih.gov The development of resistance to these inhibitors often involves mutations within the integrase active site. nih.gov Structure-activity relationship studies have explored various substitutions on the naphthyridinone core to optimize antiviral activity and pharmacokinetic properties. nih.gov Some naphthyridine-containing inhibitors have shown the ability to retain potency against HIV-1 variants harboring major resistance mutations. acs.org Crystal structures of these inhibitors bound to the integrase have revealed that they can mimic the binding of both the viral and host DNA substrates. acs.org

Inhibitory and Antiviral Activity of Naphthyridinone-based HIV-1 Integrase Inhibitors
CompoundAssayPotency (nM)Reference
GSK364735Integrase Inhibition (IC50)8 ± 2 nih.gov
Antiviral Activity (EC50 in PBMC)1.2 ± 0.4 nih.gov
GSK501015Integrase Inhibition (IC50)6 asm.org
Antiviral Activity (EC50 in PBMC)2.7 asm.org

Anti-proliferative Activity in Cellular Systems

Naphthyridinone derivatives have demonstrated significant anti-proliferative activity across various cancer cell lines. researchgate.netnih.gov These compounds have been investigated for their potential as anticancer agents, with some derivatives showing potent cytotoxic effects. nih.govnih.gov The mechanism of action for some naphthyridines includes antimitotic effects and the inhibition of topoisomerase II, a crucial enzyme in DNA replication. nih.gov

Research has shown that the substitution pattern on the naphthyridinone core plays a critical role in its cytotoxic potency. For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of cancer cell lines. nih.gov One particular compound from this series exhibited a high cytotoxicity with an IC₅₀ value of 1.37 µM in the HBL-100 breast cancer cell line. nih.gov Another study on 2-phenyl-7-methyl-1,8-naphthyridine derivatives identified compounds with IC₅₀ values as low as 1.47 µM against the MCF7 human breast cancer cell line. researchgate.net

Furthermore, a study of various naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines revealed that compounds with a naphthyl ring at the C-2 position exhibited enhanced cytotoxic activities. nih.gov Notably, one such compound demonstrated impressive potency with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.govnih.gov These findings underscore the potential of the naphthyridinone scaffold in the development of novel anticancer agents.

Table 1: Anti-proliferative Activity of Naphthyridinone Derivatives in Cellular Systems

Compound/Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
1,8-Naphthyridine-3-carboxamide derivative (Compound 12) HBL-100 (Breast) 1.37 researchgate.netnih.gov
1,8-Naphthyridine-3-carboxamide derivative (Compound 17) KB (Oral) 3.7 researchgate.netnih.gov
1,8-Naphthyridine-3-carboxamide derivative (Compound 22) SW-620 (Colon) 3.0 researchgate.netnih.gov
2-Phenyl-7-methyl-1,8-naphthyridine derivative (Compound 10c) MCF7 (Breast) 1.47 researchgate.net
2-Phenyl-7-methyl-1,8-naphthyridine derivative (Compound 8d) MCF7 (Breast) 1.62 researchgate.net
2-Phenyl-7-methyl-1,8-naphthyridine derivative (Compound 4d) MCF7 (Breast) 1.68 researchgate.net
Naphthyridine derivative with C-2 naphthyl ring (Compound 16) HeLa (Cervical) 0.7 nih.govnih.gov
Naphthyridine derivative with C-2 naphthyl ring (Compound 16) HL-60 (Leukemia) 0.1 nih.govnih.gov
Naphthyridine derivative with C-2 naphthyl ring (Compound 16) PC-3 (Prostate) 5.1 nih.govnih.gov
1-Propargyl-1,8-naphthyridine-3-carboxamide derivative (Compound 29a) A549 (Lung) 6.1 researchgate.net

Broad Spectrum Bioactivity Profiles of Naphthyridinone Derivatives

Beyond their anti-proliferative effects, naphthyridinone derivatives exhibit a wide range of other biological activities, including antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties. researchgate.net

Antimicrobial Activity

The naphthyridine scaffold is a core component of several antibacterial drugs. mdpi.com Nalidixic acid, the first 1,8-naphthyridine (B1210474) derivative to be discovered, demonstrated antibacterial activity and was used for treating urinary tract infections. mdpi.com The mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. mdpi.com

Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. For example, 7-methyl-1,8-naphthyridinone derivatives bearing a 1,2,4-triazole (B32235) ring have shown selective antibacterial activity against resistant strains of Bacillus subtilis. mdpi.com The introduction of a bromine atom at the C-6 position of the naphthyridinone skeleton was found to enhance this activity. mdpi.com Some of these compounds also showed inhibitory effects on DNA gyrase with IC₅₀ values ranging from 1.7 to 13.2 µg/mL. mdpi.com

While some naphthyridine derivatives show direct antimicrobial effects, others have been found to potentiate the activity of existing antibiotics. nih.govmdpi.com For instance, certain 1,8-naphthyridine derivatives that showed no direct antibacterial activity at concentrations up to 1024 µg/mL were able to enhance the efficacy of fluoroquinolones against multi-resistant bacterial strains. nih.govmdpi.com

Table 2: Antimicrobial Activity of Naphthyridinone Derivatives

Compound/Derivative Class Target Organism/Enzyme Activity (MIC/IC₅₀) Reference
7-Methyl-1,8-naphthyridinone derivatives (31b, 31f) DNA Gyrase IC₅₀: 1.7-13.2 µg/mL mdpi.com
1,8-Naphthyridine-3-thiosemicarbazides (44a, 44b) S. aureus MIC: 6-7 mM mdpi.com
1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (45a, 45b) S. aureus MIC: 6-7 mM mdpi.com
1,8-Naphthyridine-3-thiosemicarbazides (44b, 44c, 44d) M. smegmatis MIC: 5.4-7.1 mM mdpi.com
1,8-Naphthyridine-3-(1,3,4-oxadiazoles) (45c, 45d, 45e) M. smegmatis MIC: 5.4-7.1 mM mdpi.com
1,8-Naphthyridine-3-carbonitrile derivative (ANA-12) M. tuberculosis H37Rv MIC: 6.25 µg/mL rsc.org
1,8-Naphthyridine-3-carbonitrile derivatives (ANC-2, ANA-1, ANA 6-8, ANA-10) M. tuberculosis H37Rv MIC: 12.5 µg/mL rsc.org

Anti-inflammatory Activity

The anti-inflammatory potential of naphthyridinone derivatives has also been an area of active research. researchgate.net Certain 1,8-naphthyridine-3-carboxamide derivatives have been evaluated for their ability to modulate the secretion of cytokines and chemokines from dendritic cells, indicating potential for both anti-inflammatory and myeloprotective activities. researchgate.netnih.gov The synthesis of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives has yielded compounds with significant anti-inflammatory activity. researchgate.net

Antioxidant Activity

Several studies have explored the antioxidant properties of naphthyridinone derivatives. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant capacity of these compounds. medcraveonline.comnih.gov This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. medcraveonline.comnih.gov The antioxidant activity is often influenced by the specific substituents on the naphthyridinone core. For example, in a study of diindolylmethane (DIM) derivatives, certain synthesized compounds exhibited more potent radical scavenging activity than the reference substance, Vitamin E, as expressed by their IC₅₀ values in the DPPH model. amegroups.cn

Immune System Modulation

Recent investigations have highlighted the role of naphthyridinone scaffolds in modulating the immune system. google.com Specifically, certain substituted naphthyridinone compounds have been identified as inhibitors of diacylglycerol kinases (DGKα and DGKζ). google.com These enzymes are crucial in terminating T-cell functions propagated through the T-cell receptor (TCR) signaling pathway, acting as intracellular checkpoints. google.com By inhibiting DGKs, these compounds can enhance T-cell signaling pathways and promote T-cell activation, which is a promising strategy for cancer immunotherapy. google.com T-cell activation is a critical process in the adaptive immune response, initiated by the binding of the TCR to an antigen presented by an antigen-presenting cell (APC). immunology.orgakadeum.com Co-stimulatory molecules like CD28 are also essential for this process, leading to T-cell proliferation and the generation of an effective immune response. immunology.orgakadeum.com The ability of certain naphthyridinone derivatives to modulate these pathways suggests their potential in therapies for proliferative disorders and viral infections. google.com

Advanced Analytical Methodologies for Characterization and Quantification of 7 Chloro 2,6 Naphthyridin 1 2h One

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) Considerations

Gas chromatography is a high-resolution separation technique best suited for volatile and thermally stable compounds. The applicability of GC for analyzing 7-Chloro-2,6-naphthyridin-1(2H)-one depends on its thermal properties. The "-one" functional group and the polar N-H bond can lead to lower volatility and potential thermal degradation in the high-temperature environment of the GC inlet and column.

While direct GC analysis might be challenging, GC-Mass Spectrometry (GC-MS) has been used to identify other naphthyridine derivatives in complex mixtures, such as an octahydronaphthyridine derivative found in a plant extract. ijpsonline.com This suggests that under appropriate conditions, GC analysis of naphthyridine cores is feasible. For a compound like this compound, key considerations would include:

Using a low-bleed, thermally stable capillary column (e.g., a 5% phenyl-methylpolysiloxane).

Optimizing the injector temperature to ensure volatilization without degradation.

Employing a fast temperature program to minimize the time the analyte spends at elevated temperatures.

If thermal instability is an issue, derivatization to a more volatile and stable analogue would be necessary.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization involves reacting the target analyte with a reagent to form a new compound with improved analytical properties. This strategy can be employed to enhance detectability, improve chromatographic behavior, or increase volatility for GC analysis. lu.se

For this compound, the secondary amine of the lactam ring is a prime target for derivatization.

For HPLC-Fluorescence: To enhance detection sensitivity, the compound could be reacted with a fluorescent tagging reagent, such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), which reacts with primary and secondary amines to form highly fluorescent derivatives. dergipark.org.tr This pre-column derivatization can lower detection limits significantly.

For GC-MS: To increase volatility and thermal stability, the N-H proton can be replaced with a less polar group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to convert active hydrogens on amines and amides into trimethylsilyl (B98337) (TMS) ethers, which are typically much more amenable to GC analysis. ijpsonline.com

Furthermore, the aromatic system of the naphthyridinone core can undergo reactions that could be adapted for analytical purposes. For instance, synthetic routes involving the transformation of naphthyridinones into highly reactive ditriflates demonstrate the chemical accessibility of the core structure for modification. acs.org

Future Research Directions and Translational Opportunities for 2,6 Naphthyridinone Scaffolds

Innovative Synthetic Strategies for Complex Naphthyridinone Architectures

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space of 2,6-naphthyridinone derivatives. Current synthetic routes often begin with pre-formed pyridine (B92270) or pyridone rings. mdpi.com Future strategies should focus on creating more complex and diverse molecular architectures.

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. For instance, a three-component reaction of aromatic aldehydes, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate has been successfully used to synthesize anthra[2,1-c] researchgate.netrsc.orgnaphthyridine derivatives. researchgate.net Exploring new combinations of starting materials and catalysts in such reactions could lead to the discovery of novel 2,6-naphthyridinone scaffolds.

Another area of innovation lies in the application of modern catalytic systems. Gold(I) and zinc(II) co-catalyzed twofold heteroannulation reactions have been shown to be a highly efficient and atom-economical method for synthesizing amine-substituted diaryl[c,h] nih.govacs.orgnaphthyridines. acs.orgnih.gov The application of similar dual-catalytic strategies to the synthesis of 2,6-naphthyridinones could provide access to previously inaccessible and structurally unique compounds.

Furthermore, the development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, presents an elegant and efficient strategy. A tandem addition-elimination-cyclization reaction has been developed for the synthesis of benzo[b]pyrazolo[3,2-h] nih.govacs.org-naphthyridin-1(2H)-ones. clockss.org Adapting such strategies to the 2,6-naphthyridinone core could streamline the synthesis of complex derivatives.

The strategic functionalization of the 2,6-naphthyridinone core is also a key area for future research. The development of regioselective reactions to introduce substituents at specific positions of the naphthyridine ring is essential for fine-tuning the biological activity of these compounds.

Discovery of Novel Biological Targets for Naphthyridinone Compounds

Derivatives of the 2,6-naphthyridine (B1209661) scaffold have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.net A significant opportunity lies in the systematic exploration of novel biological targets for these compounds.

High-throughput screening of 2,6-naphthyridinone libraries against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications. For example, derivatives of the isomeric 1,6-naphthyridinone scaffold have been identified as potent inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target for colorectal cancer. nih.gov A similar systematic approach for 2,6-naphthyridinone derivatives could yield inhibitors for other important cancer-related kinases or signaling pathways.

The 2,7-naphthyridinone scaffold has been a source of MET/AXL kinase inhibitors. researchgate.netacs.orgresearchgate.net This suggests that the broader naphthyridinone class of compounds could be a rich source for inhibitors of other kinases involved in oncogenesis. Furthermore, some naphthyridine derivatives have shown activity against viral targets, such as herpes simplex virus-1 (HSV-1). getickt.nlpidem.be This opens up avenues for exploring the antiviral potential of 2,6-naphthyridinone compounds against a wider range of viruses.

The investigation of less-explored biological activities is also a promising direction. For instance, certain naturally occurring 2,7-naphthyridine (B1199556) derivatives have shown activity as δ-opioid receptor antagonists. nih.gov A systematic evaluation of synthetic 2,6-naphthyridinone libraries for their effects on the central nervous system could lead to the discovery of new therapeutic agents for neurological disorders.

Integration of Computational Design with Experimental Synthesis in Drug Discovery

The synergy between computational design and experimental synthesis is a powerful paradigm in modern drug discovery. Applying these integrated approaches to the 2,6-naphthyridinone scaffold can accelerate the identification of potent and selective drug candidates.

Molecular modeling techniques, such as docking and molecular dynamics simulations, can be used to predict the binding of 2,6-naphthyridinone derivatives to specific biological targets. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for experimental synthesis and testing. This approach has been successfully used to identify inhibitors for various targets, including c-Met and VEGFR-2. acs.org

Quantitative structure-activity relationship (QSAR) studies can establish mathematical relationships between the chemical structures of 2,6-naphthyridinone derivatives and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogs.

The concept of a "molecular scaffold" is central to this approach, where the 2,6-naphthyridinone core provides the fundamental architecture for the rational design and derivatization of new molecules with desired properties. mdpi.com By combining computational predictions with efficient synthetic strategies, researchers can rapidly explore the chemical space around the 2,6-naphthyridinone scaffold and optimize compounds for specific biological targets.

Development of Structure-Guided Design Principles for Enhanced Selectivity and Potency

Structure-guided design is a cornerstone of modern medicinal chemistry, enabling the development of highly potent and selective inhibitors. The key to this approach is obtaining high-resolution structural information, typically from X-ray crystallography, of the target protein in complex with a ligand.

For the 2,6-naphthyridinone scaffold, obtaining crystal structures of its derivatives bound to their biological targets is a critical step. These structures provide detailed insights into the key interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.orgrsc.org This information is invaluable for designing new analogs with improved potency and selectivity. For example, the crystal structure of an inhibitor bound to the HIV-1 RNase H active site revealed a metal-dependent binding mode, providing a clear roadmap for the design of novel inhibitors. nih.gov

By analyzing the binding modes of different 2,6-naphthyridinone derivatives, researchers can develop structure-activity relationships (SAR) that explain how modifications to the chemical structure affect biological activity. This knowledge can then be used to rationally design new compounds with enhanced properties. For instance, understanding the binding mode of pyrazolone-based inhibitors in both c-Met and VEGFR-2 proteins led to a strategy for designing more selective analogues. acs.org

The development of covalent inhibitors, which form a permanent bond with their target protein, is another promising strategy for achieving high potency and selectivity. Structure-guided design can be instrumental in positioning a reactive "warhead" on the 2,6-naphthyridinone scaffold to form a covalent bond with a specific amino acid residue in the target protein's active site. rsc.org

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-2,6-naphthyridin-1(2H)-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthetic optimization requires integrating computational prediction with iterative experimental feedback. Quantum chemical calculations (e.g., reaction path searches) can predict viable pathways, while Design of Experiments (DoE) frameworks help identify critical parameters (e.g., temperature, stoichiometry). For halogenation steps, POCl₃ under sealed conditions (130–140°C) is effective for introducing chlorine . Kinetic studies using HPLC or in-situ NMR can monitor intermediates to refine reaction times .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring saturation.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for solid-state reactivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns.
  • HPLC-PDA : Purity assessment and detection of trace byproducts .

Q. What purification techniques are recommended for halogenated naphthyridinones?

  • Methodological Answer :
  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar byproducts.
  • Recrystallization : Methanol/water mixtures exploit solubility differences for high-purity crystals.
  • Membrane Technologies : Nanofiltration removes low-molecular-weight impurities in large-scale syntheses .

Q. What are the key considerations in designing biological assays for naphthyridine-based enzyme inhibitors?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with conserved active sites (e.g., kinases, phosphatases) where the naphthyridine core can mimic ATP or cofactors.
  • Assay Conditions : Use fluorescence-based assays (e.g., FRET) for real-time inhibition monitoring.
  • Control Experiments : Include known inhibitors (positive controls) and DMSO vehicle (negative control) to validate specificity .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates transition-state energies for electrophilic substitution or ring-opening reactions.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • AI-Driven Platforms : Tools like COMSOL Multiphysics automate parameter optimization for reaction scale-up .

Q. How does the chloro substituent position affect the electronic properties of 2,6-naphthyridinones?

  • Methodological Answer : Chlorine at position 7 increases electron-withdrawing effects, stabilizing the lactam tautomer and altering redox potentials. Comparative studies using cyclic voltammetry and UV-Vis spectroscopy reveal bathochromic shifts in π→π* transitions. Substituent positioning also modulates hydrogen-bond donor/acceptor capacity, impacting biological target binding .

Q. What strategies resolve contradictions in biological activity data for naphthyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line variability, assay protocols).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents to isolate pharmacophore contributions.
  • Theoretical Frameworks : Apply network pharmacology to map off-target interactions that explain divergent results .

Q. How to apply factorial design in optimizing multi-step syntheses of this compound?

  • Methodological Answer : Use a 2³ factorial design to evaluate three factors (temperature, catalyst loading, reaction time) across two levels. Response Surface Methodology (RSM) models interactions between variables, while ANOVA identifies statistically significant parameters. This approach minimizes trial-and-error experimentation and reduces resource consumption .

Notes

  • All answers integrate peer-reviewed methodologies from synthetic chemistry, computational modeling, and experimental design literature.
  • Advanced questions emphasize mechanistic insights and data reconciliation strategies critical for academic research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.